BenchChemオンラインストアへようこそ!

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Anti-Helicobacter pylori Antimicrobial resistance Benzylthio SAR

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (CAS 476464-99-0, MW 407.91, C₁₈H₁₅ClFN₃OS₂) is a 1,3,4-thiadiazole derivative bearing a 2-position 2-chloro-6-fluorobenzylthio substituent and a 5-position 3-phenylpropanamide group. This compound belongs to a privileged scaffold class whose most inhibitory members incorporate secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at positions 2 and 5.

Molecular Formula C18H15ClFN3OS2
Molecular Weight 407.91
CAS No. 476464-99-0
Cat. No. B2439116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
CAS476464-99-0
Molecular FormulaC18H15ClFN3OS2
Molecular Weight407.91
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)F
InChIInChI=1S/C18H15ClFN3OS2/c19-14-7-4-8-15(20)13(14)11-25-18-23-22-17(26-18)21-16(24)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,21,22,24)
InChIKeyDAAFLEJEAIPCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (CAS 476464-99-0): Procurement-Relevant Structural and Pharmacological Profile


N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (CAS 476464-99-0, MW 407.91, C₁₈H₁₅ClFN₃OS₂) is a 1,3,4-thiadiazole derivative bearing a 2-position 2-chloro-6-fluorobenzylthio substituent and a 5-position 3-phenylpropanamide group. This compound belongs to a privileged scaffold class whose most inhibitory members incorporate secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at positions 2 and 5 [1]. The 2-chloro-6-fluorobenzylthio moiety has been independently validated as conferring superior anti-Helicobacter pylori potency relative to other benzylthio congeners in head-to-head series [2]. The compound is supplied as a white solid with typical research-grade purity of ≥95% .

Why 1,3,4-Thiadiazole Congeners Cannot Be Interchanged: The Evidence Basis for Selecting CAS 476464-99-0


Generic substitution among 1,3,4-thiadiazole derivatives fails because the nature and substitution pattern of the benzylthio moiety at the 2-position governs both the magnitude and spectrum of biological activity. In a systematically evaluated series of 14 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles (6a–n), the 2-chloro-6-fluorobenzylthio derivative (6l) demonstrated the highest anti-H. pylori potency, while its 3-chlorobenzylthio (6c), 4-chlorobenzylthio, and unsubstituted benzylthio analogs all showed inferior activity [1]. This electronic and positional dependency of the halogen pattern on the benzyl ring precludes interchangeability. Furthermore, compounds sharing the 1,3,4-thiadiazole-2-amide core with variable 5-substituents exhibit divergent target selectivity profiles; the benzylthio-amide subclass has demonstrated preferential anticancer activity against MDA-MB-231 breast cancer cells compared to other phenotypes [2]. Thus, selection of a specific congener must be driven by quantitative activity data tied to the precise substitution pattern rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide vs. Closest Analogs


Anti-Helicobacter pylori Potency: 2-Chloro-6-Fluorobenzylthio Moiety Identified as Most Potent in Head-to-Head Series

In a direct head-to-head comparison of 14 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives (compounds 6a–6n) evaluated by disk diffusion against clinical H. pylori isolates, compound 6l—bearing the identical 2-chloro-6-fluorobenzylthio moiety present in the target compound—was explicitly identified as the most potent compound tested [1]. Most compounds in the series exhibited significant inhibitory activity relative to the standard drug metronidazole, yet 6l outperformed all other substitution patterns tested, including 3-chlorobenzylthio (6c), 4-chlorobenzylthio, 2,4-dichlorobenzylthio, and unsubstituted benzylthio variants [1]. This SAR study demonstrates that the 2-chloro-6-fluorobenzylthio pharmacophore confers a quantifiable potency advantage over close structural analogs within the same scaffold and assay system.

Anti-Helicobacter pylori Antimicrobial resistance Benzylthio SAR

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. Direct 5-Methylthio Analog

A direct structural comparator is N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (CAS 476464-09-2), which shares the identical 3-phenylpropanamide-1,3,4-thiadiazole core but replaces the 2-chloro-6-fluorobenzylthio group with a simple methylthio substituent . The target compound has a molecular weight of 407.91 Da versus 279.4 Da for the methylthio analog, representing a 128.5 Da (46%) increase that substantially enhances lipophilic bulk . The 2-chloro-6-fluorobenzylthio moiety introduces both halogen-bonding capability (C–Cl and C–F dipoles) and extended aromatic surface area for π-stacking interactions, physicochemical features absent in the methylthio analog. This translates to a predicted logP increase of approximately 2–3 log units based on the addition of the halogenated benzyl fragment [1]. Such differences in logP and molecular weight place these two compounds in distinct property space for membrane permeability and protein-binding considerations despite their shared core scaffold.

Lipophilicity Drug-likeness Physicochemical profiling

Antibacterial Potency of the 2-Chloro-6-Fluorobenzylthio Urea Analog: Class-Level Confirmation with Quantitative MIC Data

In a class-level antibacterial evaluation, the compound 1-(tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea—which shares the identical 2-chloro-6-fluorobenzylthio-1,3,4-thiadiazole scaffold with the target compound but carries a tert-butylurea rather than a 3-phenylpropanamide at the 5-position—demonstrated antibacterial activity with MIC values in the range of 0.87–8.32 µg/mL against urease-positive bacterial strains . By comparison, the unsubstituted thiourea control compound exhibited an MIC of 22.54 µg/mL, indicating that the fluorine-substituted benzylthio-thiadiazole scaffold provides approximately a 3- to 26-fold enhancement in antibacterial potency over the non-fluorinated baseline . This class-level evidence confirms that the 2-chloro-6-fluorobenzylthio-1,3,4-thiadiazole substructure confers measurable antibacterial activity advantages attributable to the halogenation pattern.

Antibacterial Urease inhibition Fluorine SAR

Structural Authentication: Single-Crystal X-Ray and Multinuclear NMR Confirmation of the 2-Chloro-6-Fluorobenzylthio-Thiadiazole Core

The precursor amine 5-(2-chloro-6-fluorobenzylthio)-1,3,4-thiadiazol-2-amine (CAS 660821-10-3)—which constitutes the identical heterocyclic core of the target compound—has been structurally authenticated by single-crystal X-ray diffraction analysis, ¹H-NMR, and ¹³C-NMR spectroscopy [1]. The crystal structure confirms the connectivity of the 2-chloro-6-fluorobenzylthio substituent at the thiadiazole 5-position and the free 2-amino group available for subsequent acylation to the target 3-phenylpropanamide [1]. Additionally, the closely related compound 2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-1,3,4-thiadiazole has been deposited in the SpectraBase spectral database with 2 NMR spectra and 1 FTIR spectrum, providing reference-quality spectroscopic fingerprints for the core scaffold [2]. This level of structural validation is not uniformly available for all benzylthio-thiadiazole analogs, reducing procurement risk by enabling identity confirmation via spectral matching.

X-ray crystallography Structural confirmation Quality assurance

Patent-Reviewed Scaffold Privilege: Benzylthio-1,3,4-thiadiazole-Amide Motif Validated Across Multiple Therapeutic Indications

A comprehensive patent review (2005–2016) identified that the most inhibitory active 1,3,4-thiadiazole compounds are those incorporating secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at positions 2 and 5—precisely the substitution pattern of the target compound [1]. Several thiadiazole derivatives within this structural class demonstrated higher antibacterial, antitumor, and antiviral activities than standard comparator drugs in their respective assays [1]. Independent research has further shown that N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives exhibit superior cytotoxic activity against MDA-MB-231 breast cancer cells compared to PC3 and U87 lines [2], while 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives (sorafenib analogs) demonstrated VEGFR-2 inhibitory activity with apoptotic induction in HeLa cells [3]. The target compound's combination of a halogenated benzylthio group with a 3-phenylpropanamide side chain places it squarely within this validated multi-indication scaffold space, with the specific 2-chloro-6-fluorobenzylthio pharmacophore offering differentiated potency as demonstrated in Evidence Items 1 and 3.

Patent review Kinase inhibition Multi-target scaffold

Highest-Confidence Research and Industrial Application Scenarios for N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (CAS 476464-99-0)


Anti-Helicobacter pylori Drug Discovery: Lead Optimization Leveraging the 2-Chloro-6-Fluorobenzylthio Pharmacophore

Given that compound 6l—bearing the identical 2-chloro-6-fluorobenzylthio moiety—was the most potent among 14 benzylthio congeners against clinical H. pylori isolates [1], procurement of CAS 476464-99-0 is strategically justified for anti-H. pylori lead optimization programs seeking to explore the 3-phenylpropanamide C5-substitution while retaining the validated optimal 2-position pharmacophore. The compound can serve as a direct comparator or starting point for SAR expansion around the amide side chain.

Physicochemical Property-Space Exploration: Halogenated Benzylthio vs. Alkylthio Side Chain Comparison

The target compound's significant physicochemical differentiation from the methylthio analog CAS 476464-09-2 (ΔMW = +128.5 Da, ΔXLogP ≈ +2–3 units) [1] supports its use in systematic property-space studies examining how halogenated benzylthio substituents modulate membrane permeability, metabolic stability, and off-target binding relative to smaller alkylthio congeners—critical data for fragment-to-lead and lead optimization workflows.

Antimicrobial Screening Libraries: Fluorine-Enhanced Antibacterial Chemotype Deployment

The class-level antibacterial activity confirmed for the 2-chloro-6-fluorobenzylthio-thiadiazole scaffold (MIC 0.87–8.32 µg/mL vs. 22.54 µg/mL for non-fluorinated control) [1] supports the inclusion of CAS 476464-99-0 in focused antimicrobial screening libraries targeting urease-positive and other pathogenic bacterial strains. The compound represents a structurally authenticated member of a fluorine-containing thiadiazole subclass with documented potency advantages.

Multi-Target Kinase and Anticancer Screening: Benzylthio-Thiadiazole-Amide Scaffold Deployment

The patent-validated, multi-indication activity profile of the benzylthio-1,3,4-thiadiazole-amide scaffold class—spanning Abl kinase, VEGFR-2, and broad cytotoxicity against MCF-7, HepG2, A549, and HeLa cell lines [1]—positions CAS 476464-99-0 as a high-priority candidate for multi-target kinase profiling panels and anticancer phenotypic screening. The specific 2-chloro-6-fluorobenzylthio substitution provides a differentiated entry point within this proven chemotype.

Quote Request

Request a Quote for N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.